molecular formula C11H17Cl2N3O B6249225 rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 2648901-48-6

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No. B6249225
CAS RN: 2648901-48-6
M. Wt: 278.2
InChI Key:
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Description

Rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride (RPD) is a synthetic pyrimidine compound that has been studied for its potential applications in a variety of scientific research experiments. It is a versatile molecule with a wide range of potential uses in the laboratory, from its synthesis to its application in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is not yet fully understood. However, it is believed to interact with proteins in a manner similar to other pyrimidine compounds, such as adenosine triphosphate (ATP). It is thought to bind to proteins and modulate their activity, which in turn can affect the activity of other proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride are still being studied. However, it is believed to have a variety of effects on the body, including the modulation of enzyme activity, the modulation of protein-protein interactions, and the modulation of cell signaling pathways. In addition, rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has been shown to have anti-inflammatory and anti-oxidative effects, as well as to modulate certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

Rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has several advantages for lab experiments, including its low cost, its ease of synthesis, and its low toxicity. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its mechanism of action is still not fully understood and its effects on the body are still being studied.

Future Directions

There are a variety of potential future directions for research on rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, including further study of its mechanism of action, its effects on the body, and its potential applications in drug development. Additionally, further research could be done on its potential as an anti-cancer drug, its effects on the immune system, and its ability to modulate enzyme activity. Other potential future directions include the development of new synthetic methods for the synthesis of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, the development of new applications for rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride in scientific research, and the exploration of its potential as a therapeutic agent.

Synthesis Methods

Rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is synthesized through a process of cyclization and alkylation. The cyclization is achieved through the reaction of 1,3-dicarboxylic acid with a primary amine, while the alkylation is achieved through the reaction of the cyclized product with an alkyl halide. The reaction is carried out in an aqueous solution with an acid catalyst, such as hydrochloric acid, and the product is isolated and purified with a silica gel column.

Scientific Research Applications

Rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has been used in a variety of scientific research applications, such as in the study of enzyme kinetics and the study of protein-protein interactions. It has also been used to study the effects of drugs on the nervous system and to study the effects of drugs on the cardiovascular system. In addition, rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has been used to study the effects of drugs on cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves the synthesis of the bicyclic ring system followed by the introduction of the pyrimidine moiety and the hydroxyl group. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Methyl 3-aminocrotonate", "Sodium borohydride", "Hydrochloric acid", "Pyrimidine-5-carboxaldehyde", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Synthesis of the bicyclic ring system", "a. Cyclohexanone is treated with methyl 3-aminocrotonate in the presence of sodium borohydride to form the bicyclic ring system.", "Step 2: Introduction of the pyrimidine moiety", "a. Pyrimidine-5-carboxaldehyde is reacted with sodium cyanoborohydride to form the corresponding pyrimidine alcohol.", "b. The pyrimidine alcohol is then reacted with the bicyclic ring system in the presence of sodium hydroxide to form the desired compound.", "Step 3: Introduction of the hydroxyl group and formation of the dihydrochloride salt", "a. The compound is treated with hydrogen chloride gas to form the dihydrochloride salt." ] }

CAS RN

2648901-48-6

Product Name

rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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